REACTION_CXSMILES
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[N+:1]([CH:4]1[CH2:9][C:8]([CH:10]=O)=[CH:7][CH2:6][CH2:5]1)([O-:3])=[O:2].C(O)(=O)[CH2:13][C:14]([OH:16])=[O:15].Cl>N1C=CC=CC=1>[N+:1]([CH:4]1[CH2:9][C:8]([CH:10]=[CH:13][C:14]([OH:16])=[O:15])=[CH:7][CH2:6][CH2:5]1)([O-:3])=[O:2]
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Name
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Quantity
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18 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1CCC=C(C1)C=O
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Name
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|
Quantity
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41 g
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Type
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reactant
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Smiles
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C(CC(=O)O)(=O)O
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Name
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Quantity
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36 mL
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Name
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Quantity
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72 mL
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Type
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reactant
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Smiles
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Cl
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was slowly added into the reaction mixture
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Type
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TEMPERATURE
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Details
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while maintaining the temperature between 20° C. and 25° C
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Type
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EXTRACTION
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Details
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The mixture was then extracted with methylene chloride three times (1×180 ml, 2×90 ml)
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Type
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WASH
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Details
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The combined extracts were washed with 1N HCl (48 ml), water (48 MI)
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Type
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CONCENTRATION
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Details
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concentrated to a volume of 36 ml
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Type
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TEMPERATURE
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Details
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The concentrate suspension was cooled to 0° C. and 5° C. for 1 hour
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Duration
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1 h
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Type
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CUSTOM
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Details
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Light yellow solid was obtained
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Type
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FILTRATION
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Details
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after filtration
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Type
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CUSTOM
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Details
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drying under vacuum
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Name
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Type
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|
Smiles
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[N+](=O)([O-])C1CCC=C(C1)C=CC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |